molecular formula C15H21ClN2O2 B2562561 叔丁基4-(3-氯苯基)哌嗪-1-羧酸酯 CAS No. 186790-11-4

叔丁基4-(3-氯苯基)哌嗪-1-羧酸酯

货号 B2562561
CAS 编号: 186790-11-4
分子量: 296.8
InChI 键: UUFLDMFRXUUEPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate is an organic compound with the CAS Number: 828299-83-8 . It has a molecular weight of 324.81 . The IUPAC name for this compound is tert-butyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.81 . It is recommended to be stored in a refrigerated condition .

科学研究应用

1. 结构和化学表征

叔丁基4-(3-氯苯基)哌嗪-1-羧酸酯及其衍生物的结构和化学性质已得到广泛研究。例如,涉及 X 射线衍射研究和生物学评估的类似化合物的合成和表征已得到记录。这些研究提供了对分子结构和相互作用的见解,例如弱 C‒H···O 分子间相互作用和芳香 π–π 堆积相互作用,这些相互作用有助于该化合物的立体结构 (Sanjeevarayappa 等人,2015)

2. 合成和分子分析

该化合物的各种衍生物的合成过程已在多项研究中得到探讨。这些包括叔丁基4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-羧酸酯的合成,其中报道了晶体和分子结构,显示了这种类型的哌嗪-羧酸酯的典型键长和键角 (Mamat 等人,2012)

3. 生物和抗菌特性

叔丁基4-(3-氯苯基)哌嗪-1-羧酸酯的一些衍生物已被检查其生物学特性,包括抗菌和驱虫活性。例如,某些化合物表现出中等的抗菌和驱虫活性,突出了在生物医学领域的潜在应用 (Kulkarni 等人,2016)

4. 在缓蚀中的应用

研究还深入探讨了叔丁基4-(3-氯苯基)哌嗪-1-羧酸酯衍生物在缓蚀中的应用。例如,某些衍生物在保护钢表面免受腐蚀方面表现出显着的抑制效率,证明了它们在工业应用中的潜力 (Praveen 等人,2021)

安全和危害

The safety information for this compound is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid inhalation, ingestion, or contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and protective clothing should be worn when handling this compound .

作用机制

属性

IUPAC Name

tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLDMFRXUUEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of t-butyl piperazine-1-carboxylate (1.96 g, 10.54 mmol, 2.00 equiv), 1-bromo-3-chlorobenzene (1 g, 5.26 mmol, 1.00 equiv), BINAP (330 mg, 0.53 mmol, 0.10 equiv), Pd2(dba)3 (243.8 mg, 0.27 mmol, 0.05 equiv), NaOt-Bu (1.59 g, 16.56 mmol, 3.00 equiv), and toluene (17 mL) was placed in a 100-mL round bottom flask, stirred overnight at 100° C. in an oil bath, and concentrated under vacuum. Purification via silica gel column (PE/EA (50:1)) yielded 1.3 g (83%) of t-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate as a yellow solid.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
243.8 mg
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。